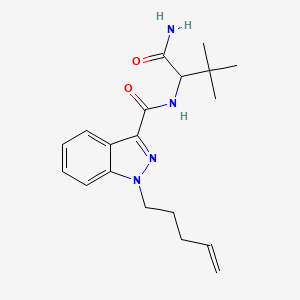

ADB-4EN-pinaca

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26N4O2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide |

InChI |

InChI=1S/C19H26N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H2,20,24)(H,21,25) |

InChI Key |

NXDLAZXBALPFSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

ADB-4EN-pinaca chemical structure and properties

An In-depth Technical Guide on ADB-4EN-PINACA

Introduction

ADB-4EN-PINACA is a synthetic cannabinoid receptor agonist (SCRA) with a potent affinity for the cannabinoid type 1 (CB1) receptor.[1][2] First identified in early 2021, it belongs to the indazole-3-carboxamide class of SCRAs, which are structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) but produce similar psychoactive effects.[2][3] These compounds are primarily encountered in illicit drug markets and have been associated with significant adverse health events.[3] This document provides a comprehensive technical overview of ADB-4EN-PINACA, detailing its chemical structure, physicochemical properties, pharmacology, metabolism, and relevant experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development.

Chemical Structure and Properties

ADB-4EN-PINACA is characterized by an indazole core linked via a carboxamide group to an L-tert-leucinamide moiety. A pent-4-enyl tail is attached to the nitrogen of the indazole ring.[2][4] Its systematic IUPAC name is N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide.[2]

Physicochemical and Identification Data

Key chemical identifiers and properties for ADB-4EN-PINACA are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | [2] |

| Molecular Formula | C₁₉H₂₆N₄O₂ | [2][3][5] |

| Molar Mass | 342.443 g·mol⁻¹ | [2][4] |

| CAS Number | 2659308-44-6 | [2][6] |

| Appearance | Plant-Like Material (as seized) | [3] |

| SMILES | NC(=O)--INVALID-LINK--c1nn(CCCC=C)c2ccccc21)C(C)(C)C | [2] |

| InChI Key | NXDLAZXBALPFSN-UHFFFAOYSA-N | [2][7] |

| Solubility | DMF: 12 mg/ml; DMSO: 12 mg/ml; Ethanol: 10 mg/ml | [7] |

Pharmacology

Like other SCRAs, ADB-4EN-PINACA exerts its biological effects primarily through interaction with the endocannabinoid system.[1]

Mechanism of Action

ADB-4EN-PINACA is a potent, full agonist of the human cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[1][8] The activation of the G-protein coupled CB1 receptor by an agonist like ADB-4EN-PINACA initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, altered neurotransmitter release.

Caption: Agonist binding to the CB1 receptor activates Gi/o protein, leading to downstream effects.

Quantitative Pharmacology

ADB-4EN-PINACA has been evaluated in various in vitro assays to determine its binding affinity and functional potency at the CB1 receptor.[1] It demonstrates a high binding affinity, with a Kᵢ value in the sub-nanomolar range, and potent activation in functional assays.[1][9]

| Assay Type | Parameter | Value (nM) | Reference |

| Binding Affinity | Kᵢ (at hCB1) | 0.17 | [1][9][10] |

| Functional Potency | EC₅₀ (unspecified assay) | 11.6 | [8][11][12] |

| EC₅₀ (β-arrestin 2 recruitment) | 3.43 | [1] | |

| EC₅₀ (mini-Gαᵢ assay) | 1.45 | [1] | |

| EC₅₀ ([³⁵S]-GTPγS assay) | 1.58 | [1] |

Metabolism

The metabolism of ADB-4EN-PINACA has been investigated using in vitro models with human hepatocytes (HHeps).[8][11][12] These studies have identified multiple metabolic pathways.

Metabolic Pathways

Eleven phase I metabolites have been identified in vitro.[8][12][13] The primary metabolic transformations include:

-

Hydroxylation: Addition of hydroxyl groups, particularly on the head group (E7).[8][13]

-

Dihydrodiol Formation: Occurring on the pentenyl tail (E3).[8][13]

-

Dehydrogenation: Removal of hydrogen atoms.[8]

-

Glucuronidation: Phase II conjugation to form glucuronides.[8]

Metabolites E3 (dihydrodiol) and E7 (hydroxylation) are the most abundant metabolites observed in vitro and are suggested as potential urinary biomarkers for ADB-4EN-PINACA intake.[8][10][11][12]

Caption: Primary Phase I and Phase II metabolic pathways for ADB-4EN-PINACA.

In Vivo Effects

Preclinical studies in mice have characterized the physiological and behavioral effects of ADB-4EN-PINACA, which are consistent with potent CB1 receptor agonism. These effects are dose-dependent and can be blocked by a CB1 receptor antagonist, confirming the mechanism of action.[15][16]

| Effect | Effective Dose Range (mg/kg, IP) | Observations | Reference |

| Hypolocomotion | 0.3 - 3 | Significant suppression of spontaneous movement. | [1] |

| Hypothermia | 0.3 - 3 | Induction of a significant drop in core body temperature. A 0.5 mg/kg dose caused a peak drop of 3.94°C. | [1][15] |

| Analgesia | 0.3 - 3 | Increased pain threshold in nociception assays. | [1] |

| Catalepsy | 0.3 - 3 | Induction of a state of immobility. | [1] |

Experimental Protocols

The identification and characterization of ADB-4EN-PINACA and its byproducts rely on established analytical and biological methodologies.

In Vitro Metabolism: Human Hepatocyte Incubation

This protocol is used to identify metabolites produced in a physiologically relevant system.[8]

-

Preparation: (S)-ADB-4EN-PINACA is dissolved to a stock concentration. Cryopreserved human hepatocytes are thawed and prepared in an appropriate incubation medium.

-

Incubation: A final concentration of 5 µmol/L of ADB-4EN-PINACA is incubated with hepatocytes (e.g., 1 x 10⁵ cells) in a total volume of 100 µL.

-

Time Points: Incubations are carried out for various durations (e.g., 0.5, 1, and 3 hours) in duplicate. Negative controls (hepatocytes without drug) and degradation controls (drug without hepatocytes) are run in parallel.

-

Quenching: The metabolic reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile (B52724) (100 µL).

-

Sample Processing: The quenched samples are centrifuged to pellet cell debris and proteins.

-

Analysis: The supernatant is collected and an aliquot (e.g., 5 µL) is injected into an LC-QTOF-MS system for metabolite identification.[8]

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the qualitative identification of ADB-4EN-PINACA in seized materials.[3]

-

Sample Preparation: An acid/base extraction is performed on the sample matrix to isolate the analyte.

-

Instrumentation: An Agilent 5975 Series GC/MSD System (or equivalent) is used.

-

GC Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) is typically employed.

-

GC Conditions:

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injection Port Temp: 265 °C.

-

Oven Program: Initial temperature of 60 °C for 0.5 min, ramped at 35 °C/min to 340 °C, and held for 6.5 min.

-

Injection: 1 µL, splitless mode.

-

-

MS Conditions:

-

Transfer Line Temp: 300 °C.

-

MS Source Temp: 230 °C.

-

Mass Scan Range: 40-550 m/z.

-

-

Identification: The resulting mass spectrum and retention time (approx. 7.99 min under these conditions) are compared to a certified analytical reference standard.[3]

Caption: A generalized workflow for the forensic identification of ADB-4EN-PINACA.

References

- 1. mdpi.com [mdpi.com]

- 2. ADB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 3. cfsre.org [cfsre.org]

- 4. Substance Details ADB-4en-PINACA [unodc.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ADB-4en-PINACA-d4 | C19H26N4O2 | CID 162368474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of ADB-4en-PINACA in Zebrafish and Rat Liver Microsomes Determined by Liquid Chromatography–High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 15. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Synthesis of ADB-4EN-pinaca Reference Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways for ADB-4EN-pinaca (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide), a synthetic cannabinoid of forensic and research interest. The information presented herein is a compilation of established chemical synthesis methodologies for indazole-3-carboxamide derivatives, providing a likely and representative route for the preparation of ADB-4EN-pinaca reference standards.

Introduction

ADB-4EN-pinaca is a potent synthetic cannabinoid receptor agonist characterized by an indazole core, a terminal alkene pentenyl tail, and a tert-leucinamide side chain.[1] The synthesis of such compounds for use as analytical reference standards is crucial for forensic laboratories, toxicological studies, and pharmacological research. The synthesis of ADB-4EN-pinaca and similar indazole-3-carboxamides typically proceeds through a two-step synthetic sequence: N-alkylation of an indazole-3-carboxylic acid precursor followed by an amide coupling reaction.

Synthesis Pathways

The primary route for synthesizing ADB-4EN-pinaca involves two key transformations:

-

N1-Alkylation of the Indazole Core: This step introduces the pent-4-en-1-yl tail to the N1 position of the indazole ring.

-

Amide Coupling: The carboxyl group at the 3-position of the indazole is then coupled with L-tert-leucinamide to form the final product.

A common starting material for this synthesis is methyl 1H-indazole-3-carboxylate.

Logical Workflow of ADB-4EN-pinaca Synthesis

Caption: General workflow for the synthesis of ADB-4EN-pinaca.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of ADB-4EN-pinaca, based on established procedures for analogous compounds.

Step 1: Synthesis of Methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate

This procedure outlines the N-alkylation of the indazole core.

Reaction Scheme:

Caption: N-Alkylation of methyl 1H-indazole-3-carboxylate.

Methodology:

-

To a solution of methyl 1H-indazole-3-carboxylate in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for approximately 30 minutes.

-

5-Bromopent-1-ene is then added dropwise to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate.

Step 2: Synthesis of 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Methodology:

-

The methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate is dissolved in a mixture of methanol (B129727) and a solution of sodium hydroxide (B78521) (NaOH).

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

After completion, the methanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid precipitate is collected by filtration, washed with water, and dried to yield 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of ADB-4EN-pinaca

This final step is the amide coupling of the carboxylic acid with L-tert-leucinamide.

Reaction Scheme:

Caption: Amide coupling to form ADB-4EN-pinaca.

Methodology:

-

To a solution of 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid in anhydrous DMF are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (B26582) (HOBt), and triethylamine (B128534) (Et3N).

-

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

L-tert-leucinamide hydrochloride is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight until completion (monitored by TLC).

-

The reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed successively with a weak acid solution, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ADB-4EN-pinaca as the final product.

Data Presentation

The following tables summarize key quantitative data for ADB-4EN-pinaca.

Table 1: Physicochemical Properties of ADB-4EN-pinaca

| Property | Value | Reference |

| IUPAC Name | N-(1-carbamoyl-2,2-dimethyl-propyl)-1-pent-4-enyl-indazole-3-carboxamide | [2] |

| Molecular Formula | C₁₉H₂₆N₄O₂ | [3] |

| Molar Mass | 342.44 g/mol | [3] |

| CAS Number | 2666932-44-9 | [3] |

Table 2: Analytical Data for ADB-4EN-pinaca

| Analytical Technique | Observed Data | Reference |

| GC-MS | ||

| Retention Time | 7.99 min (Conditions: Zebron™ Inferno™ ZB-35HT column, specific temperature program) | [2] |

| Key Mass Fragments (m/z) | Data available in spectral libraries. | [3] |

| LC-QTOF-MS | ||

| [M+H]⁺ | 343.2129 | [2] |

| NMR Spectroscopy | ||

| ¹H and ¹³C NMR | Spectra have been acquired for characterization. | [1] |

Note: Detailed NMR spectral data (chemical shifts, coupling constants) and mass spectrometry fragmentation patterns are typically found in the supplementary information of peer-reviewed publications and are crucial for the unequivocal identification of the synthesized reference standard.

Conclusion

The synthesis of ADB-4EN-pinaca reference standards can be reliably achieved through a well-established two-step process involving N-alkylation of an indazole-3-carboxylate intermediate followed by amide coupling with L-tert-leucinamide. The provided experimental protocols, based on general methods for similar compounds, offer a robust framework for researchers in the field. Accurate analytical characterization of the final product using techniques such as NMR and mass spectrometry is imperative to confirm its identity and purity, ensuring its suitability as a reference standard.

References

An In-Depth Technical Guide to the Mechanism of Action of ADB-4EN-pinaca at CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-4EN-pinaca is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Its emergence and high potency necessitate a thorough understanding of its pharmacological profile, particularly its mechanism of action at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of ADB-4EN-pinaca's binding affinity, functional activity, and downstream signaling pathways at the CB1 receptor. It consolidates quantitative data from multiple in vitro studies, details the experimental protocols used to derive this data, and visualizes the key molecular interactions and signaling cascades.

Introduction

ADB-4EN-pinaca, first identified in the United States in 2021, is a synthetic cannabinoid characterized by an N-(1-carbamoyl-2,2-dimethyl-propyl) head group, a 1-pent-4-enyl tail, and an indazole core.[1] Like other SCRAs, its psychoactive effects are primarily mediated by its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This document serves as a technical resource, elucidating the molecular pharmacology of ADB-4EN-pinaca to aid in research and drug development efforts.

Quantitative Pharmacology at the CB1 Receptor

The interaction of ADB-4EN-pinaca with the CB1 receptor has been quantified through various in vitro assays, assessing its binding affinity, potency, and efficacy.

Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. ADB-4EN-pinaca demonstrates a very high affinity for the human CB1 receptor, surpassing that of the reference SCRA JWH-018 and showing a slightly higher affinity than its close structural analog, MDMB-4en-PINACA.[2][3]

Table 1: Comparative Binding Affinities (Kᵢ) at the Human CB1 Receptor

| Compound | Kᵢ (nM) | Reference(s) |

| ADB-4EN-pinaca | 0.17 | [1][2][4][5][6] |

| MDMB-4en-PINACA | 0.28 | [1][2][4][7] |

| JWH-018 | ~2.6 | [2][4][7] |

Functional Activity: Potency and Efficacy

Functional assays are crucial for determining how a ligand, once bound, activates the receptor. Potency (EC₅₀) is the concentration required to elicit 50% of the maximum response, while efficacy (Eₘₐₓ) represents the maximum possible response produced by the ligand relative to a reference full agonist.

ADB-4EN-pinaca has been evaluated in several key functional assays that measure different aspects of CB1 receptor activation:

-

G Protein Pathway: Assays like the mini-Gαᵢ and [³⁵S]-GTPγS binding assays measure the recruitment and activation of the associated Gαᵢ protein, the canonical first step in CB1 signaling.

-

β-Arrestin 2 Pathway: The β-arrestin 2 (βarr2) recruitment assay measures the engagement of β-arrestin 2, a protein involved in receptor desensitization, internalization, and independent signaling.

Studies show that ADB-4EN-pinaca is a potent and high-efficacy agonist at the CB1 receptor across all tested pathways.[2][5] However, its potency is slightly lower than that of MDMB-4en-PINACA in these functional assays, despite its higher binding affinity.[1][2] The variation in efficacy values across different assays suggests potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.[8][9]

Table 2: Functional Activity (Potency and Efficacy) of ADB-4EN-pinaca at the Human CB1 Receptor

| Assay Type | Parameter | ADB-4EN-pinaca | MDMB-4en-PINACA | JWH-018 | Reference Agonist | Reference(s) |

| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 3.43 | 1.88 - 2.33 | 21.4 | - | [1][2][3] |

| Eₘₐₓ (% of JWH-018) | 261% | 299% | 100% | - | [3] | |

| Eₘₐₓ (% of CP55,940) | 799% | - | - | CP55,940 | [5] | |

| mini-Gαᵢ Assay | EC₅₀ (nM) | 1.45 | 0.993 | - | - | [1][2] |

| Eₘₐₓ (% of CP55,940) | 247% | - | - | CP55,940 | [5] | |

| [³⁵S]-GTPγS Binding | EC₅₀ (nM) | 1.58 | 0.680 | - | - | [1][2] |

| Eₘₐₓ (% of CP55,940) | 108% | - | - | CP55,940 | [5] | |

| Generic CB1 Activation | EC₅₀ (nM) | 11.6 | 4.3 | 28.2 | - | [1][2][10] |

CB1 Receptor Signaling Pathways

As a potent agonist, ADB-4EN-pinaca activates the two primary signaling cascades downstream of the CB1 receptor: the G protein-dependent pathway and the β-arrestin pathway.

G Protein-Dependent Signaling

This is the canonical pathway responsible for the primary effects of cannabinoids. Binding of ADB-4EN-pinaca induces a conformational change in the CB1 receptor, leading to the activation of the heterotrimeric G protein Gᵢ/ₒ. The activated Gαᵢ subunit inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit modulates various ion channels, including activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

β-Arrestin 2 Recruitment and Signaling

Agonist-bound CB1 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin 2, which sterically hinders further G protein coupling, leading to receptor desensitization. β-arrestin 2 also acts as a scaffold protein, initiating receptor internalization via clathrin-coated pits and potentially activating G protein-independent signaling pathways, such as the MAPK/ERK cascade. The high efficacy of ADB-4EN-pinaca in recruiting β-arrestin 2 suggests it may lead to rapid receptor desensitization and tolerance.[8][11]

Experimental Protocols

The quantitative data presented in this guide are derived from specific, validated experimental methodologies.

Competitive Radioligand Binding Assay (for Kᵢ)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity.

-

Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared and homogenized in a binding buffer.

-

Incubation: A fixed concentration of a high-affinity radiolabeled CB1 agonist (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (ADB-4EN-pinaca).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

β-Arrestin 2 Recruitment Assay (for EC₅₀ and Eₘₐₓ)

This assay measures the interaction between the activated CB1 receptor and β-arrestin 2.

-

Cell Line: A cell line (e.g., U2OS) is used that co-expresses the human CB1 receptor and a β-arrestin 2 fusion protein linked to a reporter system (e.g., NanoLuc Binary Technology).

-

Plating: Cells are seeded into microplates and incubated.

-

Compound Addition: The cells are treated with varying concentrations of ADB-4EN-pinaca or a reference agonist.

-

Incubation & Lysis: After an incubation period to allow for receptor activation and β-arrestin recruitment, a substrate for the reporter enzyme is added.

-

Signal Detection: The resulting signal (e.g., luminescence) is measured, which is proportional to the extent of β-arrestin 2 recruitment.

-

Analysis: Data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

[³⁵S]-GTPγS Binding Assay (for EC₅₀ and Eₘₐₓ)

This assay directly measures G protein activation.

-

Preparation: Cell membranes expressing the CB1 receptor are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP, varying concentrations of the test agonist (ADB-4EN-pinaca), and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]-GTPγS.

-

Activation: Agonist binding promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.

-

Separation & Detection: The reaction is terminated by filtration, and the amount of membrane-bound [³⁵S]-GTPγS is quantified by scintillation counting.

-

Analysis: The concentration-dependent increase in [³⁵S]-GTPγS binding is analyzed to calculate EC₅₀ and Eₘₐₓ.

Conclusion

ADB-4EN-pinaca is a synthetic cannabinoid that acts as a high-affinity, potent, and high-efficacy full agonist at the human CB1 receptor.[1][2][5] Its mechanism of action involves robust activation of both the canonical G protein-dependent signaling pathway and the β-arrestin 2 recruitment pathway. The quantitative data indicate that while its binding affinity is exceptionally high, its functional potency is slightly less than that of MDMB-4en-PINACA. The pronounced efficacy, particularly in the β-arrestin pathway, may have implications for its in vivo effects, potentially leading to rapid development of tolerance.[8][11] This detailed pharmacological profile provides a critical foundation for further research into its physiological effects, metabolism, and toxicological risks.

References

- 1. mdpi.com [mdpi.com]

- 2. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays. Part III: The G protein pathway and critical comparison of different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. liu.diva-portal.org [liu.diva-portal.org]

- 11. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays : part III : The G protein pathway and critical comparison of different assays [biblio.ugent.be]

In Vitro Pharmacology of ADB-4EN-pinaca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-pinaca is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market. Understanding its in vitro pharmacological profile is crucial for predicting its potential physiological and toxicological effects. This technical guide provides a comprehensive overview of the in vitro pharmacology of ADB-4EN-pinaca, focusing on its interaction with the human cannabinoid type 1 (CB1) receptor. The information presented is compiled from peer-reviewed scientific literature and is intended for an audience of researchers, scientists, and drug development professionals.

Core Pharmacological Data

The in vitro activity of ADB-4EN-pinaca has been characterized through various assays that measure its binding affinity, functional potency, and efficacy at the human CB1 receptor.

Data Presentation

The following table summarizes the key quantitative data for ADB-4EN-pinaca's activity at the human CB1 receptor. For comparative purposes, data for other well-known synthetic cannabinoids, MDMB-4en-PINACA and JWH-018, are also included where available.

| Parameter | ADB-4EN-pinaca | MDMB-4en-PINACA | JWH-018 | Reference(s) |

| Binding Affinity (Ki, nM) | ||||

| hCB1 Receptor | 0.17 | 0.28 | 28.2 | [1] |

| Functional Potency (EC50, nM) | ||||

| β-arrestin 2 Recruitment Assay | 3.43 | 1.88 | 21.4 | [1][2] |

| mini-Gαi Assay | 1.45 | 0.993 | - | [1] |

| [35S]-GTPγS Binding Assay | 1.58 | 0.680 | - | [1] |

| AequoZen Cell Assay | 11.6 | 4.3 | 28.2 | [1][3] |

| Functional Efficacy (Emax, %) | ||||

| β-arrestin 2 Recruitment Assay | 261% (relative to JWH-018) | 299% (relative to JWH-018) | 100% | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by ADB-4EN-pinaca and the general workflows of the in vitro assays used to characterize its pharmacological activity.

Signaling Pathways

Figure 1: ADB-4EN-pinaca CB1 Receptor Signaling Pathways.

Experimental Workflows

Figure 2: Workflow for a Radioligand Binding Assay.

Figure 3: Workflow for a β-arrestin 2 Recruitment Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices in the field for characterizing synthetic cannabinoids.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.

-

Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.

-

Membrane Preparation:

-

Cells are harvested and homogenized in a cold hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Radioligand: [3H]CP-55,940, a high-affinity synthetic cannabinoid agonist, is commonly used.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Procedure:

-

In a 96-well plate, cell membranes (typically 10-20 µg of protein per well) are incubated with a fixed concentration of [3H]CP-55,940 (usually at its Kd value) and varying concentrations of ADB-4EN-pinaca.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

The plate is incubated at 30°C for 60-90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of ADB-4EN-pinaca that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-arrestin 2 Recruitment Assay for Functional Activity

This cell-based assay measures the ability of a compound to induce the recruitment of β-arrestin 2 to the activated CB1 receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.

-

Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). The CB1 receptor is fused to a small enzyme fragment, and β-arrestin 2 is fused to a larger, complementary enzyme fragment. Agonist binding to the CB1 receptor induces the recruitment of β-arrestin 2, bringing the two enzyme fragments into close proximity and forming an active enzyme that generates a detectable signal (e.g., luminescence or fluorescence) upon the addition of a substrate.

-

Cell Line: A cell line (e.g., CHO-K1) stably co-expressing the human CB1 receptor-enzyme fragment fusion protein and the β-arrestin 2-complementary enzyme fragment fusion protein.

-

Procedure:

-

Cells are seeded into 384-well microplates and incubated.

-

Varying concentrations of ADB-4EN-pinaca are added to the wells.

-

The plates are incubated to allow for β-arrestin 2 recruitment.

-

A detection reagent containing the enzyme substrate is added to each well.

-

After a further incubation period, the luminescent or fluorescent signal is measured using a plate reader.

-

-

Data Analysis: The signal intensity is plotted against the concentration of ADB-4EN-pinaca to generate a dose-response curve. The potency (EC50, the concentration that produces 50% of the maximal response) and efficacy (Emax, the maximal response relative to a reference agonist like JWH-018) are determined from this curve using non-linear regression.

[35S]-GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins following CB1 receptor activation. This is a direct measure of G-protein activation.

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the human CB1 receptor are used.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, and 0.1% BSA, pH 7.4. It also contains an excess of GDP (e.g., 10-30 µM) to ensure that G proteins are in their inactive state prior to agonist stimulation.

-

Procedure:

-

Cell membranes are pre-incubated with varying concentrations of ADB-4EN-pinaca in the assay buffer.

-

[35S]-GTPγS is added to initiate the binding reaction.

-

Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The reaction is incubated, typically at 30°C for 60 minutes.

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [35S]-GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The specific binding of [35S]-GTPγS is plotted against the concentration of ADB-4EN-pinaca to generate a dose-response curve, from which the EC50 and Emax values are determined.

Conclusion

The in vitro data presented in this guide demonstrate that ADB-4EN-pinaca is a potent and efficacious agonist at the human CB1 receptor. Its high binding affinity and low nanomolar potency in functional assays suggest that it is likely to have significant physiological effects in vivo. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of ADB-4EN-pinaca and other novel synthetic cannabinoids. This information is critical for understanding the potential public health risks associated with these emerging substances and for the development of potential therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

Unraveling the In Vivo Journey of ADB-4EN-PINACA: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market, posing significant public health and forensic challenges. A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism is crucial for predicting its duration and intensity of effects, identifying potential biomarkers for consumption, and developing effective clinical and forensic toxicology screening methods. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the in vivo disposition of ADB-4EN-PINACA, with a focus on its pharmacokinetic profile and metabolic fate. While comprehensive in vivo pharmacokinetic data in animal models remains limited, this guide synthesizes the available information from published scientific literature to provide a detailed understanding for the research community.

I. In Vivo Pharmacokinetics of ADB-4EN-PINACA

Current in vivo pharmacokinetic data for ADB-4EN-PINACA is primarily derived from a comparative study in mice, which provides a glimpse into its absorption and distribution shortly after administration.

Experimental Protocol: In Vivo Mouse Study

A key study investigated the cannabinoid-like effects and pharmacokinetics of ADB-4EN-PINACA in adult male C57BL/6 mice.[1][2][3]

-

Animal Model: Adult male C57BL/6 mice were utilized for the experiments.[1][2] The animals were acclimatized to the testing room for one hour before the experiments to minimize stress.[1]

-

Drug Administration: ADB-4EN-PINACA was administered via intraperitoneal injection at doses of 0.02, 0.1, and 0.5 mg/kg.[1][2][3]

-

Pharmacological Effects Assessment: The study assessed dose- and time-dependent effects on locomotor activity and body temperature.[1][2][3]

-

Blood Sample Collection and Analysis: Blood concentrations were analyzed at a specific time point post-administration to compare the systemic exposure of ADB-4EN-PINACA with other synthetic cannabinoids.[1][3] Analysis was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Quantitative Data: Plasma Concentration

The available in vivo data provides a snapshot of the plasma concentration of ADB-4EN-PINACA at a single time point.

| Compound | Dose (mg/kg) | Time Post-Administration (min) | Mean Blood Concentration (ng/mL) | Animal Model | Reference |

| ADB-4EN-PINACA | 0.5 | 30 | ~5 | C57BL/6 Mice | [1][3] |

Note: The exact mean blood concentration was visually estimated from the provided graphical data in the source publication.

This data, while limited, suggests that ADB-4EN-PINACA is absorbed into the systemic circulation following intraperitoneal administration. However, a complete pharmacokinetic profile including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) has not yet been reported in the scientific literature.

II. Metabolism of ADB-4EN-PINACA

The metabolism of ADB-4EN-PINACA has been investigated through in vitro studies using human hepatocytes and rat liver microsomes. These studies have identified several phase I and phase II metabolites, providing critical information for identifying biomarkers of exposure.

Experimental Protocols: In Vitro Metabolism Studies

-

Human Hepatocytes (HHeps) Incubation:

-

(S)-ADB-4en-PINACA (5 µmol/L) was incubated with human hepatocytes (1 x 10^5 cells in 100 µl) for 0.5, 1, and 3 hours.[4]

-

The reaction was quenched with ice-cold acetonitrile.[4]

-

Metabolite identification was performed using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[4]

-

-

Rat Liver Microsomes (RLM) and Zebrafish Model:

Identified Metabolites and Metabolic Pathways

In vitro studies have revealed that ADB-4EN-PINACA undergoes extensive metabolism through various pathways:[4][5]

-

Hydroxylation: Mono-hydroxylation occurs on both the N-pentenyl tail and the indazole ring.

-

Dihydrodiol Formation: The formation of a dihydrodiol on the pentenyl tail is a major metabolic pathway.[4][6][7]

-

Ketone Formation: Oxidation of the t-butyl moiety to form a ketone has been observed.

-

Amide Hydrolysis: Cleavage of the amide bond is another identified metabolic route.

-

N-dealkylation: Removal of the pentenyl chain.

-

Oxidation of the N-double-bond.

-

Glucuronidation: Phase II conjugation with glucuronic acid has also been detected.[5]

The most abundant metabolites identified in in vitro systems are a dihydrodiol metabolite formed on the tail moiety and a metabolite hydroxylated on the linked/head group, making them strong candidates for urinary biomarkers.[4][6][7][8]

Quantitative Data: In Vitro Metabolite Profile

While absolute quantification of metabolites in vivo is not yet available, in vitro studies provide a rank order of the most abundant metabolites based on their peak areas in chromatograms.

| Metabolite ID (as per Kronstrand et al., 2022) | Biotransformation | Rank (based on peak area) | Recommended as Biomarker | Reference |

| E3 | Dihydrodiol formed in the tail moiety | 1 | Yes (Urinary) | [4][6][7] |

| E7 | Hydroxylation on the linked/head group | 2 | Yes (Urinary) | [4][6][7] |

III. Visualizations

Metabolic Pathways of ADB-4EN-PINACA

Caption: Major metabolic pathways of ADB-4EN-PINACA.

Experimental Workflow for In Vivo Mouse Pharmacokinetic Study

Caption: Workflow for the in vivo mouse study of ADB-4EN-PINACA.

IV. Conclusion and Future Directions

The current body of research indicates that ADB-4EN-PINACA is rapidly metabolized in the body, primarily through hydroxylation and dihydrodiol formation on its pentenyl tail. These metabolites, particularly the dihydrodiol, are promising biomarkers for detecting ADB-4EN-PINACA consumption. The limited in vivo pharmacokinetic data in mice suggests systemic absorption after intraperitoneal administration.

However, a significant knowledge gap remains concerning the complete in vivo pharmacokinetic profile of ADB-4EN-PINACA. Future research should prioritize comprehensive pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life. Furthermore, in vivo studies are needed to quantify the formation and elimination of its major metabolites in biological fluids. This information is critical for accurately interpreting toxicological findings, understanding the time-course of its pharmacological effects, and enhancing the capabilities of forensic laboratories in detecting its use.

References

- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. liu.diva-portal.org [liu.diva-portal.org]

- 5. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons | RTI [rti.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Analytical Reference Standard of ADB-4EN-PINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the global new psychoactive substances (NPS) market.[1][2] As an indazole-3-carboxamide derivative, it shares structural similarities with other potent synthetic cannabinoids.[3][4] This technical guide provides a comprehensive overview of the analytical reference standard for ADB-4EN-PINACA, including its chemical properties, pharmacological profile, metabolism, and analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers, forensic scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

ADB-4EN-PINACA is characterized by an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group and a 1-(pent-4-en-1-yl) tail attached to an indazole core.[5][6][7][8] This structure contributes to its potent activity at cannabinoid receptors.

| Property | Value | Reference |

| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | [1] |

| Synonyms | ADMB-4en-PINACA, ADB-PENINACA | [9] |

| CAS Number | 2659308-44-6 | [1] |

| Molecular Formula | C₁₉H₂₆N₄O₂ | [1][10] |

| Molar Mass | 342.443 g·mol⁻¹ | [1] |

| Solubility | DMF: 12 mg/ml, DMSO: 12 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml | [10] |

Pharmacological Profile

ADB-4EN-PINACA is a potent agonist of the cannabinoid receptor type 1 (CB1), exhibiting pharmacological effects characteristic of this class of compounds.[3][4][5] In vitro and in vivo studies have been conducted to determine its potency and efficacy.

In Vitro Pharmacology

| Parameter | Value | Assay | Reference |

| EC₅₀ | 11.6 nM | CB1 Receptor Activation Assay | [5][6][7][8] |

| Kᵢ (hCB1) | 0.17 nM | Binding Affinity Assay | [3][11] |

In Vivo Pharmacology (Mouse Model)

| Effect | Median Effective Dose (ED₅₀) | Reference |

| Locomotion Inhibition | 0.03 - 0.77 mg/kg | [3] |

| Hypothermia | 0.03 - 0.77 mg/kg | [3] |

| Analgesia | 0.03 - 0.77 mg/kg | [3] |

| Catalepsy | 0.03 - 0.77 mg/kg | [3] |

The rank order of abuse potential has been suggested as 5F-ADB > MDMB-4en-PINACA > ADB-4EN-PINACA > Δ⁹-THC.[3]

Metabolism

The metabolism of ADB-4EN-PINACA has been investigated in vitro using human hepatocytes (HHeps) and in vivo in zebrafish and rat liver microsomes.[5][12] These studies have identified several phase I metabolites.

Key Metabolic Pathways:

-

Hydroxylation

-

N-dealkylation

-

Amide hydrolysis

-

Ketone formation

-

Oxidation of the N-double-bond

-

Dihydrodiol formation[12]

Recommended Biomarkers:

-

Urine: Dihydrodiol formed in the tail moiety (E3) and hydroxylation on the linked/head group (E7) are suggested as the most abundant in vitro metabolites and suitable urinary biomarkers.[5][6][7][8][11]

-

Blood: Further research is needed to establish definitive blood biomarkers, though parent drug and primary metabolites are likely targets.

Experimental Protocols

In Vitro Metabolism Study with Human Hepatocytes

-

Incubation: (S)-ADB-4en-PINACA (5 µmol/L) is incubated with human hepatocytes (HHeps) (1 x 10⁵ cells in 100 µl) in a total volume of 100 µl.[5]

-

Time Points: Incubations are carried out for 0.5, 1, and 3 hours.[5]

-

Quenching: The reaction is stopped by adding 100 µl of ice-cold acetonitrile (B52724).[5]

-

Analysis: Samples are analyzed by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) with an injection volume of 5 µl.[5]

-

Controls: Negative controls (HHeps without drug) and degradation controls (drug without HHeps) are included.[5]

Analytical Method for Detection in Hair

-

Sample Preparation: Twenty milligrams of hair are washed, dried, and cryo-ground into a powder.[13]

-

Extraction: The powdered hair is extracted with methanol.[13]

-

Instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[13]

-

Chromatographic Separation: A Waters Acquity UPLC HSS T₃ column (100 mm × 2.1 mm, 1.8 µm) is used.[13]

-

Mobile Phase: A gradient elution is performed with mobile phase A (20 mmol/L ammonium (B1175870) acetate, 0.1% formic acid, and 5% acetonitrile in water) and mobile phase B (acetonitrile).[13]

-

Validation: The method is validated for selectivity, accuracy, precision, and linearity. The limit of detection (LOD) ranges from 0.5 to 5 pg/mg, and the lower limit of quantitation (LLOQ) is 1 to 10 pg/mg.[13]

Visualizations

Signaling Pathway of ADB-4EN-PINACA at the CB1 Receptor

Caption: Agonist binding of ADB-4EN-PINACA to the CB1 receptor and downstream signaling.

Experimental Workflow for ADB-4EN-PINACA Analysis

Caption: General workflow for the analysis of ADB-4EN-PINACA in biological matrices.

Legal Status

In the United States, the Drug Enforcement Administration (DEA) has temporarily placed ADB-4EN-PINACA into Schedule I status as of December 12, 2023.[1] Users should verify the current legal status of this compound in their respective jurisdictions.

Conclusion

ADB-4EN-PINACA is a potent synthetic cannabinoid with a significant potential for abuse and adverse health effects.[3] The information provided in this technical guide, including its physicochemical properties, pharmacological data, metabolic pathways, and analytical methods, serves as a crucial resource for the scientific and forensic communities. The continued monitoring and research of emerging synthetic cannabinoids like ADB-4EN-PINACA are essential for public health and safety.

References

- 1. ADB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liu.diva-portal.org [liu.diva-portal.org]

- 6. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons | RTI [rti.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. cfsre.org [cfsre.org]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of ADB-4en-PINACA in Zebrafish and Rat Liver Microsomes Determined by Liquid Chromatography–High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Profile of ADB-4EN-PINACA in Human Hepatocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known metabolites of ADB-4EN-PINACA, a synthetic cannabinoid receptor agonist, when studied in human hepatocytes. Understanding the metabolic fate of such compounds is critical for forensic toxicology, clinical diagnostics, and the development of effective public health responses. This document summarizes the identified metabolites, presents detailed experimental protocols used for their discovery, and illustrates the core metabolic pathways and workflows.

Identified Metabolites of ADB-4EN-PINACA

Incubation of ADB-4EN-PINACA with cryopreserved pooled primary human hepatocytes has led to the identification of 11 distinct metabolites.[1][2][3][4][5] The primary biotransformations observed include hydroxylation and the formation of a dihydrodiol.[1][2][3][4] These metabolic changes occur on different parts of the parent molecule, including the pentenyl tail and the adamantyl head group.

Of the metabolites identified, two have been noted as the most abundant in these in vitro studies, making them crucial candidates for biomarkers in human samples.[1][2][3][4][5]

Data Presentation: Summary of Known Metabolites

The following table structures the key metabolites identified in human hepatocyte models, with a focus on their relative abundance.

| Metabolite ID | Biotransformation | Location of Modification | Relative Abundance | Proposed Use |

| E3 | Dihydrodiol Formation | Pentenyl Tail Moiety | Most Abundant | Urinary Biomarker |

| E7 | Monohydroxylation | Linked/Head Group | Most Abundant | Urinary Biomarker |

| Other | Various | Not Specified | Detected | Further Investigation |

Note: The designations E3 and E7 are as reported in the primary literature. "Other" refers to the remaining 9 metabolites identified whose specific structures and relative abundances were not detailed in the provided search results.

Metabolic Pathway of ADB-4EN-PINACA

The metabolism of ADB-4EN-PINACA in human hepatocytes primarily follows two major pathways: oxidation of the terminal double bond in the pentenyl tail to form a dihydrodiol, and hydroxylation on the head group of the molecule. These reactions are characteristic of Phase I metabolism, aimed at increasing the polarity of the xenobiotic to facilitate its excretion.

References

- 1. liu.diva-portal.org [liu.diva-portal.org]

- 2. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons | RTI [rti.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolism of ADB-4EN-PINACA: Identification of the N-(4,5-dihydroxypentyl) Metabolite

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and rapidly evolving class. ADB-4EN-PINACA, a potent indazole-3-carboxamide based SCRA, has been identified in forensic casework, necessitating a thorough understanding of its metabolic fate for accurate identification in biological matrices. This technical guide provides an in-depth overview of the identification and characterization of a key metabolite of ADB-4EN-PINACA, the N-(4,5-dihydroxypentyl) metabolite. This dihydrodiol metabolite, formed on the N-pentenyl tail of the parent compound, has been highlighted as a crucial biomarker for confirming ADB-4EN-PINACA consumption.[1][2][3][4][5] This document details the metabolic pathways, experimental protocols for its identification, and quantitative data reported in scientific literature, tailored for researchers, scientists, and drug development professionals.

Metabolic Pathway of ADB-4EN-PINACA

The metabolism of ADB-4EN-PINACA primarily involves phase I reactions, including hydroxylation and dihydrodiol formation.[5][6] The N-(4,5-dihydroxypentyl) metabolite is a product of the oxidation of the terminal double bond on the pentenyl tail. This biotransformation is a significant metabolic route for ADB-4EN-PINACA.[5]

References

- 1. liu.diva-portal.org [liu.diva-portal.org]

- 2. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons | RTI [rti.org]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of ADB-4en-PINACA in Zebrafish and Rat Liver Microsomes Determined by Liquid Chromatography–High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

The Cannabimimetic Profile of ADB-4EN-pinaca: A Technical Guide for Researchers

Introduction: ADB-4EN-pinaca is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. First identified in early 2021, it has emerged as a compound of interest due to its potent activity at cannabinoid receptors.[1][2] This technical guide provides an in-depth overview of the cannabimimetic effects of ADB-4EN-pinaca observed in animal models, offering a consolidated resource for researchers, scientists, and drug development professionals. The document details its in vitro and in vivo pharmacology, presents quantitative data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

In Vitro Pharmacology: Receptor Binding and Functional Activity

ADB-4EN-pinaca demonstrates high affinity and potent agonism at the human cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[3] Its activity has been characterized through various in vitro assays, which consistently show it to be a highly potent agonist, in some cases comparable to or exceeding other potent SCRAs like MDMB-4en-PINACA.[3][4][5][6][7][8]

Quantitative In Vitro Data

The following table summarizes the key binding affinity and functional activity parameters for ADB-4EN-pinaca at the human CB1 receptor from multiple studies.

| Assay Type | Parameter | Value | Comparator Compound | Comparator Value | Reference |

| Radioligand Binding | Ki (hCB1) | 0.17 nM | MDMB-4en-PINACA | 0.28 nM | [3][9] |

| β-Arrestin 2 Recruitment | EC50 | 3.43 nM | MDMB-4en-PINACA | 1.88 nM | [3][9] |

| β-Arrestin 2 Recruitment | Emax | 261% | JWH-018 | 100% | [9] |

| mini-Gαi Assay | EC50 | 1.45 nM | MDMB-4en-PINACA | 0.993 nM | [3] |

| [35S]-GTPγS Assay | EC50 | 1.58 nM | MDMB-4en-PINACA | 0.680 nM | [3] |

| AequoZen (Ca2+) Assay | EC50 | 11.6 nM | MDMB-4en-PINACA | 4.3 nM | [4][5][6][7][8] |

Experimental Protocols: In Vitro Assays

1. Radioligand Binding Assay (for Ki Determination):

-

Objective: To determine the binding affinity of ADB-4EN-pinaca for the CB1 receptor.

-

Methodology:

-

Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared.

-

Competition Binding: A constant concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of increasing concentrations of ADB-4EN-pinaca.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Analysis: The data are fitted to a one-site competition binding model to calculate the IC50 (concentration of ADB-4EN-pinaca that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

2. β-Arrestin 2 Recruitment Assay (for G-protein Independent Signaling):

-

Objective: To measure the potency and efficacy of ADB-4EN-pinaca in recruiting β-arrestin 2 to the CB1 receptor, a key step in receptor desensitization and G-protein-independent signaling.

-

Methodology:

-

Cell Line: A cell line (e.g., U2OS) co-expressing the human CB1 receptor and a β-arrestin 2 fusion protein (e.g., linked to a reporter enzyme fragment) is used.

-

Treatment: Cells are treated with varying concentrations of ADB-4EN-pinaca.

-

Recruitment & Signal Generation: Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin 2. This proximity of the fusion proteins allows the reporter enzyme to become active, generating a detectable signal (e.g., chemiluminescence).

-

Measurement: The signal is measured using a luminometer.

-

Analysis: The concentration-response data are plotted to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist.

-

3. [35S]-GTPγS Binding Assay (for G-protein Activation):

-

Objective: To directly measure the activation of G-proteins coupled to the CB1 receptor.

-

Methodology:

-

Preparation: Membranes from cells expressing the CB1 receptor are used.

-

Incubation: Membranes are incubated with a fixed concentration of [35S]-GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of ADB-4EN-pinaca.

-

Activation & Binding: Agonist activation of the CB1 receptor promotes the exchange of GDP for GTP on the Gα subunit. The [35S]-GTPγS binds to the activated Gα subunit.

-

Separation & Quantification: The reaction is terminated, and bound [35S]-GTPγS is separated from unbound via filtration. The radioactivity is then quantified.

-

Analysis: The amount of bound [35S]-GTPγS is plotted against the drug concentration to generate a dose-response curve, from which EC50 and Emax are derived.

-

In Vivo Pharmacology: Cannabimimetic Effects in Animal Models

In animal models, typically mice, ADB-4EN-pinaca produces a characteristic suite of behavioral and physiological effects consistent with potent CB1 receptor agonism. These effects are often evaluated using the "cannabinoid tetrad" assay, which measures locomotor activity, body temperature, nociception, and catalepsy.[3][10]

Quantitative In Vivo Data: The Cannabinoid Tetrad and Other Effects

The following table summarizes the in vivo effects of ADB-4EN-pinaca administered intraperitoneally (i.p.) in mice, with comparisons to other cannabinoids.

| Test | Effect Measured | ADB-4EN-pinaca Dose (mg/kg, i.p.) | Comparator Compound & Dose (mg/kg, i.p.) | Animal Model | Reference |

| Open Field | Locomotor Suppression | Significant at 0.3 - 3 mg/kg | MDMB-4en-PINACA: 0.1 - 1 mg/kg | Mice | [3] |

| Open Field | Locomotor Suppression | Significant at 0.5 mg/kg | MDMB-4en-PINACA: 0.1, 0.5 mg/kg | C57BL/6 Mice | [9][11] |

| Rectal Probe | Hypothermia | Significant at 0.3 - 3 mg/kg | MDMB-4en-PINACA: 0.1 - 1 mg/kg | Mice | [3] |

| Rectal Probe | Hypothermia | Significant at 0.1, 0.5 mg/kg | MDMB-4en-PINACA: 0.1, 0.5 mg/kg | C57BL/6 Mice | [9][11] |

| Tail Flick | Analgesia | Significant at 0.3 - 3 mg/kg | MDMB-4en-PINACA: 0.1 - 1 mg/kg | Mice | [3] |

| Hot Plate | Analgesia | No effect at 0.1 mg/kg | MDMB-4en-PINACA: Significant effect at 0.1 mg/kg | C57BL/6 Mice | [9][11] |

| Bar Test | Catalepsy | Significant at 0.3 - 3 mg/kg | MDMB-4en-PINACA: 0.1 - 1 mg/kg | Mice | [3] |

| Conditioned Place Preference | Place Preference (Rewarding) | 0.1 mg/kg | MDMB-4en-PINACA: 0.03 mg/kg | Mice | [3] |

| Conditioned Place Preference | Place Aversion | 1 mg/kg | MDMB-4en-PINACA: 1 mg/kg | Mice | [3] |

| Precipitated Withdrawal | Head Twitches, Paw Tremors | Yes (following chronic administration) | Δ⁹-THC: Yes | Mice | [3][10] |

Note: The effects of ADB-4EN-pinaca are dose-dependent and can be blocked by a CB1 receptor antagonist like AM251 or rimonabant, confirming their CB1-mediated mechanism.[10][11]

Experimental Protocols: In Vivo Assays

1. Cannabinoid Tetrad Assay:

-

Objective: To assess the primary, centrally-mediated effects of ADB-4EN-pinaca.

-

Animals: Adult male mice (e.g., C57BL/6 or NIH Swiss), weighing 20-25g.[9] Animals are habituated to the testing environment before experiments.

-

Drug Administration: ADB-4EN-pinaca is typically dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection.

-

Methodology:

-

Locomotor Activity (Open Field Test):

-

Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software.

-

Procedure: Immediately after injection, mice are placed in the center of the arena, and their movement (total distance traveled, rearing, etc.) is recorded for a set period (e.g., 30-60 minutes). A significant reduction in distance traveled indicates hypolocomotion.[9]

-

-

Hypothermia (Rectal Temperature):

-

Apparatus: A digital thermometer with a flexible rectal probe.

-

Procedure: Baseline rectal temperature is measured before drug administration. Following injection, temperature is measured at fixed time points (e.g., 30, 60, 90, 120 minutes) to determine the maximal temperature drop.[9]

-

-

Analgesia (Hot Plate Test):

-

Apparatus: A metal plate maintained at a constant noxious temperature (e.g., 55°C).

-

Procedure: The mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. A significant increase in latency compared to vehicle-treated animals indicates analgesia. A cut-off time is used to prevent tissue damage.[9]

-

-

Catalepsy (Bar Test):

-

Apparatus: A horizontal metal bar elevated a few centimeters above the surface.

-

Procedure: The mouse's forepaws are placed on the bar. The time the mouse remains immobile in this position is measured. Catalepsy is defined as remaining motionless for a predetermined duration (e.g., >20 seconds).

-

-

2. Conditioned Place Preference (CPP):

-

Objective: To evaluate the rewarding or aversive properties of ADB-4EN-pinaca.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Methodology:

-

Pre-Conditioning Phase: Mice are allowed to freely explore both chambers, and the time spent in each is recorded to establish any baseline preference.

-

Conditioning Phase (several days): Mice receive an injection of ADB-4EN-pinaca and are confined to one chamber. On alternate days, they receive a vehicle injection and are confined to the other chamber.

-

Post-Conditioning (Test) Phase: Mice are again allowed to freely explore both chambers (without any drug injection), and the time spent in the drug-paired chamber is compared to the pre-conditioning baseline. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a significant decrease indicates an aversive effect.[3]

-

Signaling Pathways and Experimental Workflows

The cannabimimetic effects of ADB-4EN-pinaca are initiated by its binding to the CB1 receptor, which triggers downstream intracellular signaling cascades.

CB1 Receptor G-Protein Dependent Signaling

ADB-4EN-pinaca acts as a potent agonist, activating the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately altering neuronal excitability.

Caption: Canonical G-protein signaling pathway activated by ADB-4EN-pinaca at the CB1 receptor.

CB1 Receptor β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding can lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate separate, G-protein-independent signaling cascades.

References

- 1. ADB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. liu.diva-portal.org [liu.diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons | RTI [rti.org]

- 9. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

ADB-4EN-pinaca: A Technical Guide to its DEA Schedule I Regulatory Status

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

This technical guide provides a comprehensive overview of the scientific data and regulatory framework surrounding the temporary placement of ADB-4EN-pinaca, a synthetic cannabinoid, into Schedule I of the Controlled Substances Act (CSA) by the U.S. Drug Enforcement Administration (DEA). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological profile, analytical methods, and the legal basis for the scheduling of this compound.

Introduction to ADB-4EN-pinaca

ADB-4EN-pinaca (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market. Structurally related to other potent indazole-3-carboxamide synthetic cannabinoids, it has been identified in seized drug materials and implicated in adverse health events. As a potent agonist of the cannabinoid type 1 (CB1) receptor, ADB-4EN-pinaca mimics the effects of THC, the primary psychoactive component of cannabis, though often with greater potency and a more severe and unpredictable adverse effect profile.

DEA Regulatory Status

The DEA, citing an "imminent hazard to public safety," issued a temporary order to place ADB-4EN-pinaca and five other synthetic cannabinoids into Schedule I of the Controlled Substances Act.[1][2] This temporary scheduling order took effect on December 12, 2023, and is set to remain in place until December 12, 2025.[1][2][3] This action imposes the most stringent regulatory controls on the manufacture, distribution, importation, exportation, research, and possession of ADB-4EN-pinaca.[1]

The temporary scheduling of a substance is an expedited process that allows the DEA to address emerging public health threats. The decision to temporarily place a substance in Schedule I is based on a three-factor analysis that considers:

-

Its history and current pattern of abuse.

-

The scope, duration, and significance of abuse.

-

The risk it poses to public health.

For a substance to be placed in Schedule I, the DEA must find that it has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for ADB-4EN-pinaca, demonstrating its high affinity and potency at the human CB1 receptor.

Table 1: CB1 Receptor Binding Affinity of ADB-4EN-pinaca

| Compound | Ki (nM) at human CB1 Receptor | Reference |

| ADB-4EN-pinaca | 0.17 | [4] |

Table 2: In Vitro Functional Activity of ADB-4EN-pinaca at the Human CB1 Receptor

| Assay Type | Parameter | Value (nM) | Emax (%) | Reference |

| β-Arrestin 2 Recruitment | EC50 | 3.43 | 261 | [3] |

| mini-Gαi Assay | EC50 | 1.45 | - | [4] |

| [35S]-GTPγS Binding Assay | EC50 | 1.58 | - | [4] |

| Nanoluciferase Complementation Reporter Assay | EC50 | 11.6 | - | [1] |

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug.

Experimental Protocols

In Vitro CB1 Receptor Binding and Functional Assays

Competitive radioligand binding assays are performed using membranes prepared from cells stably expressing the human CB1 receptor. The assay typically involves the incubation of the cell membranes with a known radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) in the presence of varying concentrations of the test compound (ADB-4EN-pinaca). Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the recruitment of the signaling protein β-arrestin 2 to the activated CB1 receptor, a key step in receptor desensitization and internalization. The assay is often performed using a cell line co-expressing the human CB1 receptor and a tagged β-arrestin 2. Upon agonist binding to the receptor, the tagged β-arrestin 2 is recruited, and the resulting signal (e.g., luminescence or fluorescence) is measured. Dose-response curves are generated to determine the EC50 and Emax values for the test compound.

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. In the presence of a CB1 receptor agonist, the Gαi/o subunit exchanges GDP for the non-hydrolyzable GTP analog, [35S]-GTPγS. Cell membranes expressing the human CB1 receptor are incubated with varying concentrations of the test compound in the presence of GDP and [35S]-GTPγS. The amount of bound [35S]-GTPγS is quantified by liquid scintillation counting. Dose-response curves are used to determine the EC50 and Emax values.

Analytical Identification of ADB-4EN-pinaca

-

Sample Preparation: Samples are typically extracted using an acid/base liquid-liquid extraction procedure.

-

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is commonly used.

-

Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) or similar is employed.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 60°C held for 0.5 minutes, followed by a ramp of 35°C/min to 340°C, held for 6.5 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is used, with a mass scan range of 40-550 m/z.[5]

-

Instrumentation: An Agilent 6545XT AdvanceBio LC/QTOF or a similar high-resolution mass spectrometer.

-

Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) or equivalent.

-

Mobile Phase: A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) in water (A) and ammonium formate in methanol (B129727) (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. The instrument is operated in MS and MS/MS modes to obtain accurate mass measurements and fragmentation patterns for confident identification.[5]

Visualizations

Signaling Pathway of ADB-4EN-pinaca at the CB1 Receptor

Caption: Signaling pathway of ADB-4EN-pinaca at the CB1 receptor.

Experimental Workflow for Forensic Identification of ADB-4EN-pinaca

Caption: Experimental workflow for the forensic identification of ADB-4EN-pinaca.

Logical Relationship of the DEA's Temporary Scheduling Process

Caption: Logical relationship of the DEA's temporary scheduling process.

Conclusion